

"Methyl 5-chloro-1H-indole-2-carboxylate" NMR spectral assignments

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Compound of Interest

Compound Name:	Methyl 5-chloro-1H-indole-2-carboxylate
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An In-Depth Technical Guide to the NMR Spectral Assignment of **Methyl 5-chloro-1H-indole-2-carboxylate**

Authored by: Gemini, Senior Application Scientist Introduction

In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, celebrated for their vast biological activities and versatile chemical properties.^[1] The precise structural elucidation of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing unparalleled insight into the molecular framework at an atomic level.^[1]

This technical guide provides a comprehensive, in-depth analysis of the complete NMR spectral assignment for **Methyl 5-chloro-1H-indole-2-carboxylate**, a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It explains the causal logic behind spectral patterns, offers field-proven experimental protocols, and integrates one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data to build a self-validating, unambiguous structural assignment.

Molecular Structure and Numbering Scheme

For clarity and consistency throughout this guide, the following IUPAC-recommended numbering scheme for the indole ring system will be used.

Figure 1: Structure of **Methyl 5-chloro-1H-indole-2-carboxylate** with atom numbering.

Part 1: Experimental Protocol

The quality and reliability of NMR data are fundamentally dependent on a robust and standardized experimental approach. The following protocol outlines the best practices for sample preparation and data acquisition.

Step-by-Step Methodology for NMR Analysis

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **Methyl 5-chloro-1H-indole-2-carboxylate**. The higher concentration is beneficial for ^{13}C and 2D NMR experiments, which are inherently less sensitive.
 - Transfer the sample to a clean, dry standard 5 mm NMR tube.
 - Add approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it reliably solubilizes the compound and its hydrogen-bonding capability slows the exchange rate of the N-H proton, resulting in a sharper signal.^[2] Chloroform-d (CDCl₃) is an alternative, though N-H peak broadening is more common.
 - Add a small amount (1-2 μL) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
 - Cap the NMR tube and vortex gently until the sample is completely dissolved.
- Data Acquisition:
 - All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.^[3]

- Before acquisition, ensure the probe is properly tuned and matched to the solvent and sample.
- Perform standard shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
- ^1H NMR: Acquire using a standard single-pulse experiment (e.g., Bruker's zg30). Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
- ^{13}C NMR: Acquire using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons. A larger spectral width (~240 ppm) is required. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer experiment time are necessary.
- 2D Experiments (COSY, HSQC, HMBC): Utilize standard, gradient-selected pulse programs. These experiments are crucial for establishing connectivity and must be run with sufficient resolution in the indirect dimension (at least 256 increments) to resolve cross-peaks effectively.[\[4\]](#)

Part 2: 1D NMR Spectral Analysis and Assignments

^1H NMR Spectrum: A Detailed Interpretation

The ^1H NMR spectrum provides the initial, foundational map of the proton environment. The assignment strategy relies on analyzing chemical shifts (δ), signal multiplicities (splitting patterns), and scalar coupling constants (J-values).[\[5\]](#)

- Indole N-H Proton (H1): This proton typically appears as a broad singlet in the most downfield region of the spectrum (δ 11.5-12.5 ppm in DMSO-d₆).[\[6\]](#) Its significant deshielding is due to the aromaticity of the indole ring and its acidic nature. The chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding effects.[\[2\]](#)
- Aromatic Protons (H4, H6, H7): These three protons on the benzene ring form a coupled spin system.

- H4: This proton is adjacent to the electron-rich pyrrole ring fusion and is deshielded by the C5-chloro substituent. It appears as a doublet with a small coupling constant ($^4J \approx 2.0$ Hz) due to meta-coupling with H6.[5] Its expected chemical shift is around δ 7.7-7.8 ppm.
- H7: This proton is ortho to the indole nitrogen. It appears as a doublet with a larger ortho-coupling constant ($^3J \approx 8.5$ -9.0 Hz) from its interaction with H6.[7] It typically resonates around δ 7.5-7.6 ppm.
- H6: This proton is coupled to both H4 (meta) and H7 (ortho). Consequently, it appears as a doublet of doublets (dd) with two distinct coupling constants ($^3J \approx 8.5$ -9.0 Hz and $^4J \approx 2.0$ Hz). It is generally found around δ 7.1-7.2 ppm.[1]
- Pyrrole Ring Proton (H3): Located on the electron-rich pyrrole ring and adjacent to the ester group, this proton appears as a distinct singlet (or a very finely split multiplet from long-range couplings) around δ 7.2-7.3 ppm.[6]
- Methyl Ester Protons (-OCH₃): The three equivalent protons of the methyl group are magnetically isolated and thus produce a sharp, intense singlet. Their position is characteristic, typically appearing around δ 3.8-3.9 ppm.[6]

Table 1: Summary of ¹H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-H)	12.10	br s	-
H4	7.75	d	$^4J \approx 2.0$
H7	7.55	d	$^3J \approx 8.8$
H3	7.25	s	-
H6	7.18	dd	$^3J \approx 8.8$, $^4J \approx 2.0$
-OCH ₃	3.88	s	-

Predicted values are based on literature data for similar structures in DMSO-d₆.[1][6]

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. Assignments are based on established chemical shift ranges and the electronic effects of the substituents (chlorine and methyl ester).[\[8\]](#)

- **Carbonyl Carbon (-C=O):** As is characteristic of ester carbonyls, this carbon is the most deshielded and appears furthest downfield, typically around δ 161-162 ppm.[\[6\]](#)
- **Aromatic and Heterocyclic Carbons (C2-C7a):**
 - **C7a & C3a (Bridgehead):** These quaternary carbons are part of the ring fusion. C7a, adjacent to the nitrogen, is typically found around δ 136-137 ppm. C3a is usually located around δ 127-128 ppm.[\[9\]](#)
 - **C2:** This carbon is directly attached to the electronegative nitrogen and the electron-withdrawing ester group, causing significant deshielding. Its signal is expected around δ 130-132 ppm.
 - **C5:** The carbon atom directly bonded to the chlorine atom (ipso-carbon) experiences a strong deshielding effect and is typically found around δ 125-126 ppm.[\[1\]](#)
 - **C4, C6, C7:** These are protonated aromatic carbons. Their shifts are influenced by the chlorine substituent and the fused ring system, generally appearing between δ 113 and 123 ppm.[\[9\]](#)
 - **C3:** This carbon is highly shielded due to its position in the electron-rich pyrrole ring and typically resonates at the most upfield position of the ring carbons, around δ 108-109 ppm.[\[6\]](#)
- **Methyl Carbon (-OCH₃):** The carbon of the methyl ester group is a saturated sp³ carbon and thus appears in the most upfield region of the spectrum, around δ 52-53 ppm.[\[6\]](#)

Table 2: Summary of ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Carbon Type
-C=O	161.5	C
C7a	136.2	C
C2	131.0	C
C3a	127.8	C
C5	125.5	C
C4	122.8	CH
C6	121.5	CH
C7	113.9	CH
C3	108.5	CH
-OCH ₃	52.4	CH ₃

Predicted values are based on literature data and substituent effect calculations.[\[1\]](#)[\[6\]](#)[\[9\]](#)

Part 3: 2D NMR Correlation for Definitive Assignment

While 1D NMR provides a strong foundation, 2D correlation experiments are essential for creating a self-validating system that unambiguously confirms the proposed structure.[\[4\]](#)

COSY: Mapping ¹H-¹H Couplings

The COSY (CORrelation SpectroscopY) experiment identifies protons that are scalar-coupled, typically through 2-4 bonds. For **Methyl 5-chloro-1H-indole-2-carboxylate**, the COSY spectrum is expected to show key correlations that confirm the assignments of the aromatic protons.

Figure 2: Expected ¹H-¹H COSY correlations. Cross-peaks appear between coupled protons.

Causality: The strong cross-peak between H7 and H6 validates their ortho relationship (3J coupling). The weaker cross-peak between H6 and H4 confirms their meta relationship (4J coupling). The absence of cross-peaks for H3, -OCH₃, and the N-H proton confirms their magnetic isolation.

HSQC: Linking Protons to Carbons

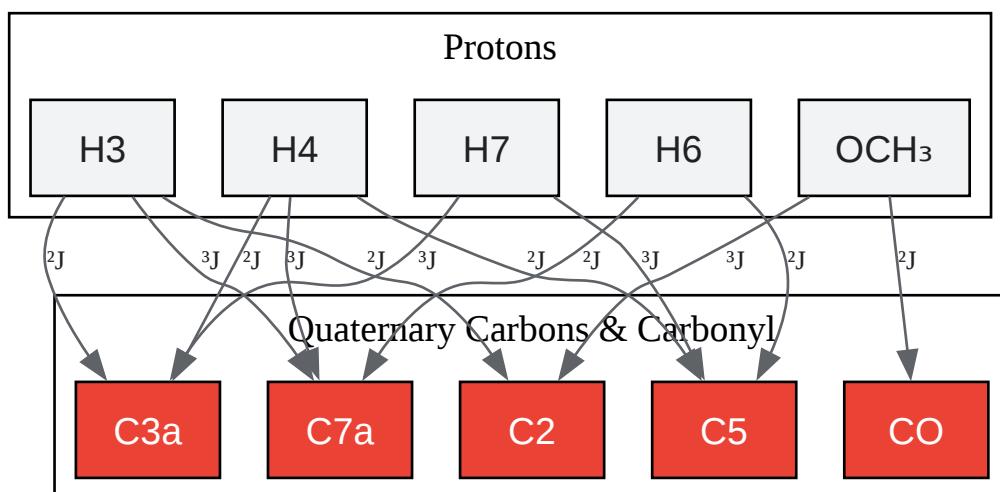
The HSQC (Heteronuclear Single Quantum Coherence) experiment is a cornerstone of structural analysis, correlating each proton directly to the carbon it is attached to (1J C-H). This allows for the definitive assignment of all protonated carbons.

Figure 3: ^1H - ^{13}C HSQC correlations showing direct one-bond connectivities.

Causality: The HSQC spectrum provides five critical cross-peaks, directly linking the chemical shifts of H3, H4, H6, H7, and the methyl protons to their corresponding carbon signals (C3, C4, C6, C7, and -OCH₃), thereby validating their assignments simultaneously.

HMBC: Assembling the Full Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the final piece of the puzzle, revealing correlations between protons and carbons over two to three bonds (2J and 3J). This is the primary method for assigning non-protonated (quaternary) carbons.



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Figure 4: Key long-range ^1H - ^{13}C HMBC correlations for assigning quaternary carbons.

Causality and Trustworthiness:

- -OCH₃ Protons: The strong correlation to the carbonyl carbon (^2J) and the C2 carbon (^3J) confirms the ester functionality and its position.
- H3 Proton: Correlations to C2 and C3a (both ^2J) and C7a (^3J) lock in the structure of the pyrrole ring.
- H4 Proton: Its correlations to the chlorinated C5 (^2J) and the bridgehead carbons C3a and C7a are definitive.
- H6 and H7 Protons: Their respective correlations to C5, C7a, and C3a complete the assignment of the benzene portion of the indole ring.

This web of interlocking correlations from the HMBC experiment provides a robust, self-consistent dataset that validates the entire molecular structure.

Conclusion

The comprehensive structural elucidation of **Methyl 5-chloro-1H-indole-2-carboxylate** is achieved through a systematic and integrated NMR spectroscopy workflow. By combining the foundational data from 1D ^1H and ^{13}C experiments with the unambiguous connectivity evidence from 2D COSY, HSQC, and HMBC spectra, a complete and confident assignment of every proton and carbon signal is possible. This guide demonstrates not only the final assignments but also the critical scientific reasoning and experimental integrity required to transform raw spectral data into verified molecular knowledge, an essential process in modern chemical research and development.

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